molecular formula C18H17N3O2 B11318279 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Cat. No.: B11318279
M. Wt: 307.3 g/mol
InChI Key: DZZKTMCJYPDOGK-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-methyl group and a 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the benzamide core: This involves the reaction of a suitable benzoyl chloride with an amine derivative.

    Final assembly: The final step involves the coupling of the 1,2,4-oxadiazole derivative with the benzamide core under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds like N-methyl-N-phenylbenzamide share a similar core structure but differ in their substituents.

    1,2,4-oxadiazole derivatives: Compounds like 3-phenyl-1,2,4-oxadiazole share the oxadiazole ring but differ in their other substituents.

Uniqueness

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C18H17N3O2/c1-13-7-5-6-10-15(13)18(22)19-12-11-16-20-17(21-23-16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22)

InChI Key

DZZKTMCJYPDOGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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